molecular formula C17H13BrN2OS B2431771 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine CAS No. 477864-12-3

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine

Cat. No.: B2431771
CAS No.: 477864-12-3
M. Wt: 373.27
InChI Key: AMSMEUYEHGTUDM-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is a chemical compound offered for research use only and is not intended for diagnostic or therapeutic applications. This phenylpyrimidine derivative is of significant interest in early-stage medicinal chemistry and antifungal discovery research. Recent scientific studies have highlighted the 2-phenylpyrimidine scaffold as a promising structural class of novel lanosterol 14α-demethylase (CYP51) inhibitors . CYP51 is a crucial enzyme in the biosynthesis of ergosterol, a key component of fungal cell membranes, making it a validated target for antifungal agents . Researchers are exploring these inhibitors to combat invasive fungal infections, such as those caused by Candida species, where resistance to existing drugs is a growing concern . The structure of this compound, which incorporates a 4-bromophenylsulfanyl moiety and a methoxy group on the pyrimidine core, is designed for structure-activity relationship (SAR) studies. These studies aim to optimize the hydrophobic interactions and binding affinity within the enzyme's active site . This product is presented as a solid and should be stored in a cool, dry place. Researchers are responsible for verifying the identity and purity of the compound to ensure its suitability for their specific experimental procedures.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSMEUYEHGTUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a bromobenzene derivative with a suitable nucleophile, such as a thiol, to form the sulfanyl linkage.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction, where a hydroxyl group on the pyrimidine ring is reacted with a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating advancements in chemical research.

Biology

Research indicates that 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria and fungi.
    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    Similar CompoundS. aureus16 µg/mL
  • Anti-inflammatory Properties : Studies have demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a mechanism involving the modulation of the NF-kB pathway.

Case Study: Anti-inflammatory Effects

A study evaluated the compound's effects on lipopolysaccharide-stimulated macrophages, revealing a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Medicine

The compound is being investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. The bromophenyl and methoxy groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
  • 4-[(4-Bromophenyl)sulfonyl]benzoyl-L-valine
  • 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine

Uniqueness

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is unique due to the presence of both a bromophenyl and a methoxy group on the pyrimidine ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a bromophenyl group, a methoxy group, and a sulfanyl group. The presence of these functional groups enhances its biological activity and interaction with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The bromophenyl and methoxy groups can enhance binding affinity, while the sulfanyl group may participate in redox reactions, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar pyrimidine compounds demonstrated antibacterial activity against various pathogenic strains, suggesting that this compound may also possess comparable efficacy.

Compound Activity Target Organisms Zone of Inhibition (mm)
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammoniumAntibacterialE. coli, S. aureus16
4-(Bromophenyl) derivativesAntifungalF. oxysporum56.4% inhibition

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A specific study reported that certain pyrimidines exhibited potent activity against cancer cell lines, indicating the potential of this compound as a lead in cancer therapy development.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent investigation into pyrimidine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard protocols for determining the minimum inhibitory concentration (MIC) and zone of inhibition metrics.
  • Anticancer Research : Another study focused on the synthesis of novel pyrimidine derivatives explored their effects on human cancer cell lines. The results demonstrated that specific substitutions on the pyrimidine ring could enhance cytotoxicity against various cancer types.
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidines revealed that modifications at specific positions on the ring could drastically alter biological activity. The introduction of electron-withdrawing groups was found to optimize antimicrobial potency.

Q & A

Q. What are the common synthetic routes for 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine?

The synthesis typically involves constructing the pyrimidine core followed by functionalization. Key steps include:

  • Nucleophilic substitution : Introducing the 4-bromophenylsulfanyl group via reaction of a halogenated pyrimidine precursor with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methoxy group installation : Methoxylation at the 5-position using methanol and a strong base (e.g., NaH) or via Pd-catalyzed coupling for regioselective control .
  • Phenyl group incorporation : Suzuki-Miyaura coupling at the 2-position with phenylboronic acid, requiring Pd(PPh₃)₄ as a catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic methods characterize this compound?

  • NMR :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ ~3.8 ppm), and sulfanyl-linked protons (δ ~2.9 ppm, if present).
    • ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm), bromophenyl carbons (δ 120–135 ppm), and methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ expected at m/z 415 (C₁₇H₁₄BrN₂OS requires 413.99). Fragmentation patterns confirm substituent positions .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-S (~700 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

Q. What crystallographic data are available for structural validation?

X-ray diffraction studies reveal:

  • Dihedral angles : Pyrimidine ring vs. phenyl (12.8°), bromophenyl (12.0°), and methoxy groups (86.1°), indicating steric and electronic effects .
  • Hydrogen bonding : Weak C–H⋯O interactions stabilize the crystal lattice (e.g., C61–H61⋯O5 distance: 2.45 Å) .
Structural Parameter Value
C–Br bond length1.89 Å
C–S bond length1.78 Å
N–C–S angle112.5°

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-rich nature (HOMO localized) directs electrophilic attacks .
  • Reaction Path Search : Quantum mechanical simulations (e.g., Gaussian 16) model transition states for substituent introduction, optimizing conditions (solvent, temperature) to reduce side reactions .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes), correlating substituent effects (e.g., bromine’s hydrophobicity) with activity .

Q. How to resolve contradictions in reported biological activities?

Discrepancies may arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding to targets like kinases .
  • Impurity profiles : Unpurified intermediates (e.g., residual Pd catalysts) may artificially enhance or inhibit activity .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability .
    Methodological solution : Replicate assays under standardized conditions (e.g., USP guidelines) and characterize batches via HPLC (>98% purity) .

Q. What experimental design strategies optimize synthesis yield?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design identifies temperature (80–120°C) as critical for Suzuki coupling yield (>75%) .
  • High-Throughput Screening : Parallel synthesis in microtiter plates rapidly tests 50+ conditions, minimizing trial-and-error .
  • In situ Monitoring : Raman spectroscopy tracks reaction progress (e.g., C–Br bond disappearance) for real-time adjustments .

Q. How do substituents influence pharmacological activity?

  • 4-Bromophenylsulfanyl : Enhances lipophilicity (logP +0.5) and π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
  • 5-Methoxy : Hydrogen bonds with Thr124 in kinase targets, improving IC₅₀ values by 2-fold compared to hydroxyl analogs .
  • 2-Phenyl : Steric bulk reduces off-target binding but may lower solubility. Methyl or fluoro substitutions balance activity and ADME properties .

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